
3-Hydroxyhex-4-yn-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxyhex-4-yn-2-one: is an organic compound with the molecular formula C6H8O2. It is a hydroxy ketone with a triple bond between the fourth and fifth carbon atoms. This compound is of interest due to its unique structure, which combines an alkyne and a hydroxyl group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Hydroxyhex-4-yn-2-one can be synthesized through various methods. One common approach involves the reaction of hex-4-yn-2-one with a suitable oxidizing agent to introduce the hydroxyl group at the third position.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxyhex-4-yn-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for hydrogenation.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed:
Oxidation: Formation of hex-4-yn-2-one or hex-4-ynoic acid.
Reduction: Formation of hex-4-en-2-one or hexan-2-one.
Substitution: Formation of 3-chlorohex-4-yn-2-one.
Wissenschaftliche Forschungsanwendungen
3-Hydroxyhex-4-yn-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, including antimicrobial and anticancer properties, is ongoing.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 3-Hydroxyhex-4-yn-2-one involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the alkyne group can undergo cycloaddition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Hex-4-yn-2-one: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Hydroxyhex-4-en-2-one: Contains a double bond instead of a triple bond, affecting its reactivity and stability.
3-Hydroxyhexan-2-one: Lacks the alkyne group, resulting in different chemical properties.
Uniqueness: 3-Hydroxyhex-4-yn-2-one is unique due to the presence of both a hydroxyl group and a triple bond, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C6H8O2 |
|---|---|
Molekulargewicht |
112.13 g/mol |
IUPAC-Name |
3-hydroxyhex-4-yn-2-one |
InChI |
InChI=1S/C6H8O2/c1-3-4-6(8)5(2)7/h6,8H,1-2H3 |
InChI-Schlüssel |
DTCHFPPUINCOJM-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CC(C(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


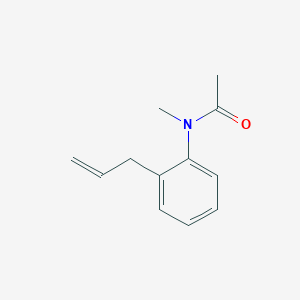
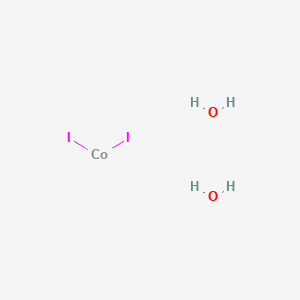
![2-[(3-Methoxyphenyl)methylideneamino]isoindole-1,3-dione](/img/structure/B13818628.png)
![(2,5-dioxopyrrolidin-1-yl) (2R)-5-[[amino-[bis(phenylmethoxycarbonyl)amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoate](/img/structure/B13818630.png)
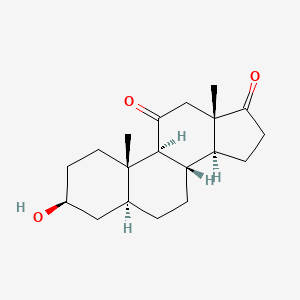
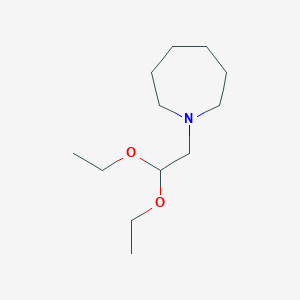

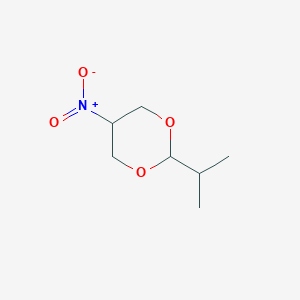
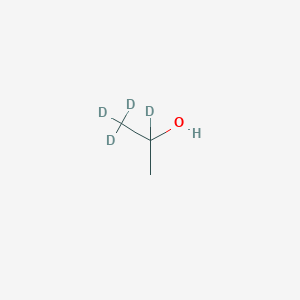
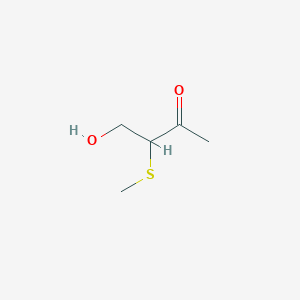
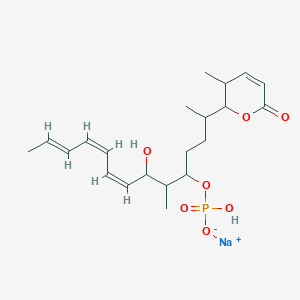
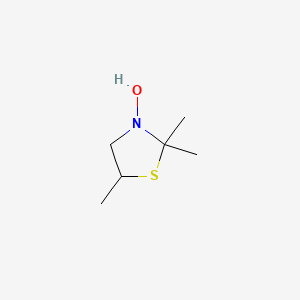
![Acetic acid,[(2-ethoxyphenyl)methylene]hydrazide(9ci)](/img/structure/B13818710.png)

